molecular formula C12H23NO2 B13644474 3-(Tert-butoxy)-7-oxaspiro[3.5]nonan-1-amine

3-(Tert-butoxy)-7-oxaspiro[3.5]nonan-1-amine

Katalognummer: B13644474
Molekulargewicht: 213.32 g/mol
InChI-Schlüssel: HFWPJTIRIQFVTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Tert-butoxy)-7-oxaspiro[35]nonan-1-amine is a chemical compound with a unique spirocyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butoxy)-7-oxaspiro[3.5]nonan-1-amine typically involves the formation of the spirocyclic ring system followed by the introduction of the tert-butoxy group. One common method involves the reaction of a suitable precursor with tert-butyl alcohol under acidic conditions to form the tert-butoxy group. The spirocyclic ring can be formed through cyclization reactions involving appropriate starting materials and catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Tert-butoxy)-7-oxaspiro[3.5]nonan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

3-(Tert-butoxy)-7-oxaspiro[3.5]nonan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(Tert-butoxy)-7-oxaspiro[3.5]nonan-1-amine involves its interaction with specific molecular targets and pathways. The tert-butoxy group and spirocyclic structure may contribute to its binding affinity and selectivity towards certain enzymes or receptors. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
  • tert-Butyl 1-oxa-4,9-diazaspiro[5.6]dodecane-9-carboxylate
  • tert-Butyl 3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)propanoate

Uniqueness

3-(Tert-butoxy)-7-oxaspiro[35]nonan-1-amine is unique due to its specific spirocyclic structure and the presence of the tert-butoxy group

Eigenschaften

Molekularformel

C12H23NO2

Molekulargewicht

213.32 g/mol

IUPAC-Name

3-[(2-methylpropan-2-yl)oxy]-7-oxaspiro[3.5]nonan-1-amine

InChI

InChI=1S/C12H23NO2/c1-11(2,3)15-10-8-9(13)12(10)4-6-14-7-5-12/h9-10H,4-8,13H2,1-3H3

InChI-Schlüssel

HFWPJTIRIQFVTJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC1CC(C12CCOCC2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.